Electron Affinity: Enhanced Electron-Capturing Capacity Over Monofluoroaniline Baselines
The electron affinity (EA) of 2,3,5-trifluoroaniline is significantly higher than that of monofluoroaniline comparators. Computational studies determined an EA of -0.17 eV for 2,3,5-trifluoroaniline, compared to -0.06 eV for 2-fluoroaniline and -0.08 eV for 3-fluoroaniline . This indicates a stronger capacity for electron capture, which influences the compound's behavior in charge-transfer interactions, redox processes, and its susceptibility to metabolic oxidation.
| Evidence Dimension | Electron Affinity (EA) |
|---|---|
| Target Compound Data | -0.17 eV |
| Comparator Or Baseline | 2-Fluoroaniline (-0.06 eV); 3-Fluoroaniline (-0.08 eV) |
| Quantified Difference | Δ ≈ 0.11 eV (183% increase relative to 2-fluoroaniline) |
| Conditions | Computational study using density functional theory (DFT) methods |
Why This Matters
Higher electron affinity translates to a greater propensity to participate in charge-transfer complexes and undergo reduction, directly impacting its utility as an electron-deficient building block in medicinal chemistry and materials science applications where such properties are critical.
